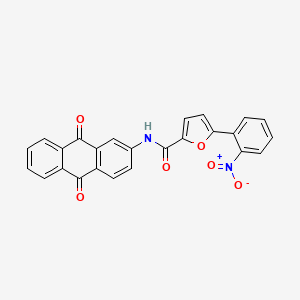![molecular formula C23H25NO B5011976 {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol, also known as Diphenhydramine, is a chemical compound that belongs to the class of antihistamines. It is widely used as a medication to treat allergies, motion sickness, insomnia, and other medical conditions. Diphenhydramine is also used in scientific research for its unique properties that make it an effective tool in various fields.
作用機序
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline works by blocking the action of histamine at H1 receptors in the body. This results in a decrease in the symptoms of allergies, such as itching, swelling, and runny nose. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline also has sedative effects due to its ability to cross the blood-brain barrier and bind to H1 receptors in the brain.
Biochemical and Physiological Effects:
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has been shown to have a wide range of biochemical and physiological effects. It has been found to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has also been shown to have anticholinergic effects, which can lead to dry mouth, blurred vision, and constipation.
実験室実験の利点と制限
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has several advantages as a tool in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline is also easy to administer and has a well-established safety profile. However, there are some limitations to its use in laboratory experiments. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has a short half-life and can be rapidly metabolized, which can make it difficult to maintain a consistent level of the drug in the body. Additionally, diphenhydramine can have non-specific effects on other receptors in the body, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving diphenhydramine. One area of interest is the development of new antihistamines that have fewer side effects than diphenhydramine. Another area of research is the use of diphenhydramine in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, diphenhydramine has potential applications in the field of cancer research, as it has been shown to have anti-tumor effects in some studies. Further research is needed to explore these potential applications and to better understand the mechanisms of action of diphenhydramine.
合成法
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline is synthesized through the reaction of benzhydryl chloride and 2-dimethylaminoethanol in the presence of a base. The reaction produces a white crystalline powder that is further purified through recrystallization. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has been extensively studied for its various applications in scientific research. It has been used as a tool to study the effects of histamine and other neurotransmitters on the central nervous system. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has also been used as a model compound to study the pharmacokinetics and pharmacodynamics of antihistamines.
特性
IUPAC Name |
[2-[1-(dimethylamino)ethyl]phenyl]-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-18(24(2)3)21-16-10-11-17-22(21)23(25,19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQPCBJQWBPSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[({2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thien-3-yl}carbonyl)amino]benzoate](/img/structure/B5011899.png)
![1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]pyrrolidine](/img/structure/B5011901.png)
![1-(4-fluorophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5011905.png)
![diethyl [3-(3-methoxyphenoxy)propyl]malonate](/img/structure/B5011921.png)
![methyl 2-methyl-5-oxo-4-[4-(2-propyn-1-yloxy)phenyl]-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011929.png)
![3-allyl-5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011936.png)
![1-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5011939.png)

![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5011960.png)

![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)
![2-(4-biphenylyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5011973.png)
![diethyl 5-[(5-bromo-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5011979.png)
![(4-{[(5-isopropyl-2-methylcyclohexyl)oxy]carbonyl}-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid](/img/structure/B5011982.png)